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Introduction to Carzenide

Carzenide (CAS 138-41-0), chemically known as 4-Sulfamoylbenzoic Acid, represents a strategically
important benzenesulfonamide derivative with significant pharmacological applications. This compound
serves as a fundamental structural motif in medicinal chemistry, particularly in the development of
carbonic anhydrase inhibitors (CAls). Carzenide's molecular structure incorporates two key functional
groups: a sulfonamide moiety that directly coordinates with the zinc ion in the carbonic anhydrase active
site, and a carboxylic acid group that provides additional binding interactions and influences
physicochemical properties. The compound exists as a white crystalline powder with characteristic thermal
stability (melting point: 285-295°C) and moderate aqueous solubility (453 mg/L at 25°C), making it suitable

for various pharmaceutical formulations. [1]

The significance of Carzenide extends beyond its direct biological activity to its role as a versatile
molecular scaffold for structural elaboration. Researchers frequently employ Carzenide as a starting point
for designing more selective and potent derivatives through strategic modifications at either the sulfonamide
or carboxylic acid functionalities. This comprehensive technical review examines the chemical properties,

mechanism of action, therapeutic applications, structure-activity relationships, and experimental protocols
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relevant to Carzenide, providing drug development professionals with essential information for leveraging

this compound in their research programs. [1] [2]

Chemical and Physical Properties

Structural Characteristics

Carzenide possesses a well-defined molecular structure characterized by a benzene ring substituted at
para-positions with sulfonamide and carboxylic acid functional groups. This symmetrical arrangement
creates a balanced amphiphilic character that influences both its molecular interactions and
physicochemical behavior. The compound's molecular formula is C7H7NOa4S, with a molecular weight of
201.2 g/mol. The presence of both hydrogen bond donor (sulfonamide NH2) and acceptor (sulfonyl oxygen
atoms, carboxyl oxygen) groups enables extensive intermolecular hydrogen bonding, which contributes to its
crystalline nature and thermal stability. The ionizable functional groups (carboxylic acid pKa ~ 3.50 and
sulfonamide NH) allow the molecule to exist in different protonation states under physiological conditions,

significantly affecting its membrane permeability and binding affinity to biological targets. [1]

Physicochemical Profile

The physicochemical properties of Carzenide reflect its dual hydrophilic-hydrophobic character, which
directly impacts its pharmaceutical applicability and biological distribution. The following table summarizes

key physicochemical parameters: [1]

Property Value/Range Conditions/Method
Melting Point 285-295 °C Lit.

Boiling Point 449 °C At 760 mmHg

Flash Point 225.4 °C Not specified
Density 1.5083 (estimate) Rough estimate
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Property Value/Range Conditions/Method
Water Solubility 453 mg/L 25 °C

Vapor Pressure 7.56x107° mmHg 25°C

Refractive Index 1.6100 Estimate

pKa 3.50 25°C

LogP Not specified Calculated

The moderate aqueous solubility of Carzenide (453 mg/L. at 25°C) presents both challenges and
opportunities for pharmaceutical development. While this solubility is sufficient for some formulation
approaches, researchers often employ salt formation (particularly sodium or potassium salts) or prodrug
strategies to enhance dissolution rates for improved bioavailability. The compound's low vapor pressure
(7.56x107° mmHg at 25°C) indicates minimal volatility concerns during manufacturing or storage. The
estimated refractive index and density values provide useful parameters for quality control and analytical

method development. [1]

Mechanism of Action and Pharmacological Profile

Carbonic Anhydrase Inhibition

Carzenide exerts its primary pharmacological effects through potent inhibition of the enzyme carbonic
anhydrase (CA, EC 4.2.1.1). Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the
reversible hydration of carbon dioxide to bicarbonate and protons (CO2 + H20 =& HCOs~ + H*). This
reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport,
electrolyte secretion, and biosynthetic reactions. The sulfonamide group (-SO2NH2) in Carzenide acts as a
zinc-binding group (ZBG), coordinating directly with the Zn?+ ion in the enzyme's active site through
deprotonation of the nitrogen atom. This coordination displaces the hydroxyl group normally bound to zinc
in the catalytic cycle, thereby preventing the enzyme from performing its normal hydration/dehydration

function. [1] [2]

© 2026 Smolecule. All rights reserved. 3/13 Tech Support


https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.lookchem.com/casno138-41-0.html
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.lookchem.com/casno138-41-0.html
https://www.bohrium.com/paper-details/discovery-of-novel-aminosaccharide-based-sulfonamide-derivatives-as-potential-carbonic-anhydrase-ii-inhibitors/813311009031716864-12310
https://www.smolecule.com/products/s002764?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The specificity of inhibition varies across different CA isoforms, with Carzenide demonstrating significant
activity against hCA I, hCA II, and hCA IX. Particularly notable is its effect on hCA II, the primary target
for antiglaucoma agents, where it exhibits nanomolar-range inhibition. The benzoic acid moiety of
Carzenide extends toward the hydrophilic region of the enzyme's active site, forming additional hydrogen
bonds and van der Waals interactions with amino acid residues that line the binding pocket. These secondary
interactions contribute to binding affinity and can influence isoform selectivity. Recent research has revealed
that structural modifications to Carzenide, particularly through "tail approach” molecular engineering, can
enhance specificity for disease-relevant isoforms while reducing off-target effects on ubiquitously expressed

CATandIl. [2][3]

Biochemical Pathway and Physiological Consequences

The following diagram illustrates the key biochemical pathway affected by Carzenide's mechanism of action

and the resulting physiological effects:
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Figure 1: Biochemical pathway of carbonic anhydrase inhibition by Carzenide and resulting physiological

effects

As illustrated in the pathway above, Carzenide's inhibition of carbonic anhydrase has multifaceted
physiological consequences depending on the specific tissue and CA isoform affected. In the renal
proximal tubule, CA inhibition reduces bicarbonate reabsorption, leading to increased urine volume
(diuresis) and excretion of sodium, potassium, and bicarbonate. This diuretic effect underlies Carzenide's
application in managing edema and hypertension. In the ciliary processes of the eye, CA inhibition
decreases aqueous humor secretion, resulting in reduced intraocular pressure beneficial for glaucoma

treatment. Additionally, CA inhibition in the central nervous system can suppress abnormal neuronal
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excitability, contributing to anticonvulsant effects, while inhibition of tumor-associated CA IX may disrupt

pH regulation in hypoxic cancers. [1]

Therapeutic Applications

Established Clinical Uses

Carzenide demonstrates several important therapeutic applications based on its pharmacological profile as a

carbonic anhydrase inhibitor:

¢ Diuretic Therapy: Carzenide promotes increased urine production (diuresis) by inhibiting carbonic
anhydrase in the renal proximal tubule, specifically targeting CA IV isoforms attached to the tubular
epithelium. This action reduces bicarbonate reabsorption, leading to osmotic diuresis and enhanced
excretion of sodium, potassium, and water. The diuretic effect is valuable in managing conditions
characterized by fluid retention such as congestive heart failure, hepatic cirrhosis, and certain forms
of nephrotic syndrome. Compared to some classical diuretics, Carzenide produces a relatively mild
diuretic effect, which may be advantageous in situations where aggressive diuresis is not required or

could potentially cause electrolyte disturbances. [1]

e Antiglaucoma Therapy: Carzenide effectively lowers intraocular pressure (IOP) by suppressing
aqueous humor production in the ciliary body of the eye through inhibition of CA II isoforms. The
reduction in IOP helps prevent optic nerve damage and visual field loss in patients with open-angle
glaucoma, representing a key therapeutic mechanism. Recent research has focused on developing
Carzenide derivatives with improved topical ocular penetration and reduced systemic side effects.
Studies have demonstrated that glycoconjugated sulfonamide derivatives based on the Carzenide core
structure show enhanced inhibitory activity against hCA II (with ICso values as low as 60 nM), better
water solubility, and lower corneal cytotoxicity compared to established CA inhibitors like

acetazolamide, making them promising candidates for next-generation antiglaucoma medications. [1]

[2]

e Anticonvulsant Applications: Carzenide has demonstrated utility in managing certain seizure
disorders, particularly epilepsy, through inhibition of CA isoforms in the central nervous system. The

anticonvulsant mechanism likely involves CA-mediated changes in bicarbonate concentration that
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affect GABAergic neurotransmission and neuronal excitability. Additionally, Carzenide serves as a
key synthetic intermediate in the production of more specialized anticonvulsant agents, contributing

to the development of advanced therapeutic options for seizure control. [1]

Emerging Research Applications

Contemporary research has expanded the potential therapeutic applications of Carzenide and its derivatives

into several novel areas:

e Oncology: Researchers are exploring Carzenide-based compounds for targeting tumor-associated
carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in various
aggressive cancers and contribute to tumor acidification, invasion, and metastasis. The "tail approach”
in molecular design has enabled creation of Carzenide derivatives with enhanced selectivity for these
tumor-associated isoforms, potentially reducing off-target effects on ubiquitously expressed CA I and
II. Structural studies have identified that active-site residues lining the hydrophobic pocket of
different CA isoforms (especially positions 92 and 131) dictate positional binding and affinity of

inhibitors, while tail groups modulate isoform specificity. [3]

¢ Antimicrobial and Wound Healing: Recent investigations have incorporated the Carzenide
structural motif into multifunctional antimicrobial agents, particularly through hybridization with
other pharmacophores like coumarin derivatives. These hybrid molecules have demonstrated
impressive antimicrobial activity against problematic pathogens including methicillin-resistant
Staphylococcus aureus (MRSA), Bacillus cereus, and Pseudomonas aeruginosa, with minimum
inhibitory concentration (MIC) values ranging from 40-50 pg/mL. Additionally, certain sulfonamide-
coumarin hybrids have shown significant wound healing enhancement in murine models, promoting
fibroblast migration, complete re-epithelialization, and formation of well-structured granulation tissue

while reducing wound infection indicators. [4]

Structure-Activity Relationships (SAR)

The structure-activity relationship profile of Carzenide provides crucial insights for rational drug design

aimed at enhancing potency, selectivity, and drug-like properties:
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Fundamental SAR Principles

e Zinc-Binding Group Optimization: The primary sulfonamide group (-SO2NH2) serves as an
essential zinc-binding ligand that coordinates directly with the Zn?+ ion in the carbonic anhydrase
active site. Maintenance of this group is critical for inhibitory activity, as replacement with other zinc-
chelating moieties typically diminishes potency. However, N-substitution of the sulfonamide nitrogen
can be strategically employed to modulate pharmacokinetic properties, with bulkier substituents often
enhancing isoform selectivity by exploiting differences in the hydrophobic regions of various CA

isoforms. [2] [3]

e Aromatic Ring Modifications: The benzene ring provides a rigid scaffold that optimally positions
functional groups within the enzyme active site. Electron-withdrawing substituents on the ring
generally enhance sulfonamide acidity, potentially strengthening zinc coordination, while electron-
donating groups typically reduce activity. Ring expansion or contraction generally diminishes activity,

confirming the optimal nature of the benzene scaffold for positioning key functional groups. [3]

e Carboxylic Acid Isosterism: The para-carboxylic acid moiety contributes to binding affinity through
hydrogen bond interactions with residues in the active site cavity. Researchers have successfully
replaced this group with various bioisosteres such as tetrazole, sulfonic acid, or acyl-sulfonamide
groups while maintaining or enhancing CA inhibitory activity. These modifications can improve
membrane permeability (particularly for central nervous system targets) or alter distribution patterns

within the body. [2]

Advanced Molecular Engineering Strategies

Recent research has employed sophisticated molecular design approaches to enhance the therapeutic

potential of Carzenide-based inhibitors:

 Tail Approach Development: The most productive strategy for optimizing Carzenide derivatives has
been the "tail approach”, which involves appending various functional groups to the primary
sulfonamide nitrogen or carboxylic acid moiety while maintaining the essential zinc-binding
capability. This approach has yielded compounds with significantly enhanced isoform selectivity,

particularly for targeting disease-associated CA isoforms over ubiquitously expressed off-target
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isoforms. For instance, incorporation of aminesaccharide tails has generated derivatives with
improved water solubility, neutral pH profiles, and reduced corneal irritation potential, making them

superior candidates for topical antiglaucoma formulations. [2]

* Glycoconjugation Strategies: Recent innovations have focused on carbohydrate-based conjugation
to enhance the physicochemical and pharmacological properties of Carzenide derivatives. Studies
have demonstrated that incorporating aminosaccharide tails yields compounds with exceptional CA II
inhibitory activity (ICso = 60 nM for leading compound 8d), improved water solubility, and favorable
safety profiles. These glycoconjugated derivatives maintain effective CA inhibition while acquiring
properties more suitable for ocular administration, including reduced corneal cytotoxicity compared to

reference standards like acetazolamide. [2]

The following table summarizes key structure-activity relationship findings for Carzenide derivatives: [2]

[3]

Impact on .
. Effect on CA . . Therapeutic
Structural Modification . Physicochemical
Inhibition . Advantage
Properties
Sulfonamide N- Varies with Increased lipophilicity with Enhanced isoform
substitution substituent size/bulk larger groups selectivity
Carboxylic acid Generally maintained  Altered pKa and solubility Improved
bioisosteres bioavailability
Aminosaccharide Enhanced (ICso 60 Increased water solubility, Reduced ocular
conjugation nM for hCA 1l) neutral pH irritation
Ring halogenation Moderate Increased lipophilicity Potential for CNS
enhancement targeting

Experimental Protocols and Methodologies

Synthesis and Analytical Characterization
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Synthetic Routes to Carzenide: Carzenide can be synthesized through several established synthetic

pathways with varying yields and practicality:

e From p-Toluenesulfonamide: This conventional route involves potassium permanganate-mediated
oxidation of commercially available p-toluenesulfonamide (CAS 70-55-3). Typical procedure:
Dissolve p-toluenesulfonamide (5.0 g, 29.2 mmol) in 1M NaOH solution (100 mL) with heating. Add
potassium permanganate (9.0 g, 57.0 mmol) portionwise to the vigorously stirred solution at 70-90°C
over 30 minutes. Continue heating and stirring for 2 hours until the oxidation is complete (monitored
by TLC). Filter the hot mixture to remove manganese dioxide solids, and acidify the filtrate carefully
with concentrated sulfuric acid to pH 2-3 at 0°C. Collect the resulting precipitate by vacuum filtration,

wash with cold water, and dry under vacuum to obtain Carzenide as a white solid (typical yield: 90%).

[1]

e From p-Carboxybenzenesulfonyl Chloride: This alternative approach begins with p-
carboxybenzenesulfonyl chloride (CAS 10130-89-9). Typical procedure: Suspend p-
carboxybenzenesulfonyl chloride (5.0 g, 22.6 mmol) in anhydrous methanol (50 mL) and cool to -5°C
using an ice-salt bath. Slowly add concentrated ammonium hydroxide (15 mL) dropwise with vigorous
stirring, maintaining the temperature below 0°C. After complete addition, allow the reaction mixture to
warm slowly to room temperature and stir for 4 hours. Concentrate the mixture under reduced
pressure, and triturate the residue with dilute hydrochloric acid (1M). Collect the solid by filtration,
wash thoroughly with cold water, and recrystallize from ethanol/water to obtain pure Carzenide

(typical yield: 53%). [1]
Analytical Characterization: Comprehensive characterization of synthesized Carzenide should include:

e Melting Point Determination: Analyze using standard capillary methods (expected range: 285-
295°C). [1]

e Spectroscopic Analysis: Record FT-IR spectrum (KBr pellet) showing characteristic absorptions at
~1690 cm~1 (C=0 stretch, carboxylic acid), ~1340 and ~1150 cm~! (SO2 asymmetric and symmetric
stretches), and ~3250 cm~! (NH stretch). Obtain *H NMR spectrum (DMSO-ds) with expected signals
at 6 13.0 (broad, 1H, COOH), & 7.90 (d, 2H, ArH), & 7.70 (d, 2H, ArH), and & 7.30 (broad, 2H,
SO2NHz2). [1]

e Purity Assessment: Determine by reverse-phase HPLC (C18 column, mobile phase:
methanol/water/acetic acid 40:59:1, flow rate: 1.0 mL/min, UV detection at 254 nm). [1]
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Biological Activity Evaluation

Carbonic Anhydrase Inhibition Assay: The following standardized protocol enables quantitative

evaluation of Carzenide's inhibitory activity against various CA isoforms:

¢ Equipment and Reagents: Purified human carbonic anhydrase isoforms (hCA I, II, IX, etc.), p-
nitrophenyl acetate (p-NPA) as substrate, phosphate buffer (50 mM, pH 7.4), UV-visible

spectrophotometer with temperature control, multi-channel pipettes, 96-well microplates. [2] [3]

e Procedure:

o Prepare stock solutions of Carzenide in DMSO (typically 10 mM) and serially dilute in assay
buffer to appropriate concentrations (usually 0.1 nM to 100 pM).

o Prepare enzyme solution by diluting purified CA isoform in phosphate buffer to a working
concentration of 10 nM.

o In a 96-well plate, add 50 pL of inhibitor solution (or buffer alone for controls) to 100 pL of
enzyme solution. Include appropriate controls (no enzyme, no inhibitor, vehicle control).

o Pre-incubate the mixture at 4°C for 15 minutes to allow enzyme-inhibitor equilibrium.

o Initiate the reaction by adding 50 pL of p-NPA substrate solution (final concentration 0.5-1.0
mM).

o Immediately monitor the increase in absorbance at 348 nm for 3-5 minutes using a
temperature-controlled spectrophotometer (25°C).

o Calculate reaction velocities from the linear portion of the absorbance-time curve.

e Data Analysis: Determine ICso values by fitting inhibition data to a four-parameter logistic equation
using nonlinear regression analysis. Calculate Ki values using the Cheng-Prusoff equation: Ki =
ICs0/(1 + [S]/Km), where [S] is substrate concentration and Km is the Michaelis constant for the

enzyme-substrate pair. [2] [3]
Advanced Evaluation Techniques: For comprehensive characterization of promising derivatives:

e X-ray Crystallography: Grow crystals of CA-inhibitor complexes using hanging drop vapor diffusion
methods. Determine high-resolution structures to visualize binding modes and molecular interactions.
This approach has revealed how active-site residues at positions 92 and 131 in various CA isoforms

dictate inhibitor positioning and affinity. [3] [5]

¢ Molecular Modeling and Docking: Perform computational docking studies using crystal structures of
CA isoforms (PDB IDs: 2FOM for CA II mimic, etc.). Utilize programs like MOE or AutoDock to
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predict binding orientations and energies. Implement molecular dynamics simulations to assess
complex stability. These studies have confirmed that interactions between aminosaccharide

fragments and the hydrophilic subpocket of the hCA II active site enhance inhibitory activity. [2] [6]

o Cytotoxicity Assessment: Evaluate potential tissue toxicity using standard assays (MTT, LDH release)
in relevant cell lines (e.g., corneal epithelial cells for antiglaucoma agents). Studies have demonstrated
that glycoconjugated Carzenide derivatives show lower corneal cytotoxicity than acetazolamide,

supporting their potential for topical ocular applications. [2]

Conclusion and Future Perspectives

Carzenide remains a structurally privileged scaffold in medicinal chemistry, particularly for developing
carbonic anhydrase inhibitors with therapeutic applications in glaucoma, epilepsy, and other conditions. The
compound's well-defined mechanism of action, established structure-activity relationships, and versatility for
molecular modification continue to make it valuable for drug discovery programs. Recent advances in
structure-based drug design, fragment-based screening, and purification-agnostic workflows have created
new opportunities for optimizing Carzenide-derived therapeutics with enhanced potency, selectivity, and

drug-like properties. [1] [2] [5]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Cas 138-41-0,Carzenide [lookchem.com]

2. Discovery of novel aminosaccharide-based sulfonamide ... [bohrium.com]

3. Structure-Activity Relationships of Benzenesulfonamide ... [pubmed.ncbi.nim.nih.gov]
4. Discovery of N'-(1-(coumarin-3-yl)ethylidene) ... [pubmed.ncbi.nim.nih.gov]

5. Structure-Activity-Relationships can be directly extracted ... [chemrxiv.org]

© 2026 Smolecule. All rights reserved. 12/13 Tech Support


https://www.bohrium.com/paper-details/discovery-of-novel-aminosaccharide-based-sulfonamide-derivatives-as-potential-carbonic-anhydrase-ii-inhibitors/813311009031716864-12310
https://bmcstructbiol.biomedcentral.com/articles/10.1186/s12900-018-0084-5
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.bohrium.com/paper-details/discovery-of-novel-aminosaccharide-based-sulfonamide-derivatives-as-potential-carbonic-anhydrase-ii-inhibitors/813311009031716864-12310
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.lookchem.com/casno138-41-0.html
https://www.bohrium.com/paper-details/discovery-of-novel-aminosaccharide-based-sulfonamide-derivatives-as-potential-carbonic-anhydrase-ii-inhibitors/813311009031716864-12310
https://chemrxiv.org/engage/chemrxiv/article-details/68304d0a1a8f9bdab564af6d
https://www.smolecule.com/products/s002764?utm_src=pdf-custom-synthesis
https://www.lookchem.com/casno138-41-0.html
https://www.bohrium.com/paper-details/discovery-of-novel-aminosaccharide-based-sulfonamide-derivatives-as-potential-carbonic-anhydrase-ii-inhibitors/813311009031716864-12310
https://pubmed.ncbi.nlm.nih.gov/27860128/
https://pubmed.ncbi.nlm.nih.gov/40860121/
https://chemrxiv.org/engage/chemrxiv/article-details/68304d0a1a8f9bdab564af6d
https://www.smolecule.com/products/s002764?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

6. Structure activity relationship (SAR) and quantitative structure ... [omcstructbiol.biomedcentral.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Core Concepts of Carzenide (4-

Sulfamoylbenzoic Acid)]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b002764#carzenide-core-concepts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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